molecular formula C21H20N4O3 B163162 Picotamide CAS No. 32828-81-2

Picotamide

Cat. No. B163162
CAS RN: 32828-81-2
M. Wt: 376.4 g/mol
InChI Key: KYWCWBXGRWWINE-UHFFFAOYSA-N
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Description

Picotamide Description

This compound is an antiplatelet drug that exhibits a unique dual mechanism of action by inhibiting thromboxane A2 (TxA2) synthase and antagonizing TxA2 receptors. This dual action allows this compound to reduce platelet aggregation without affecting the production of endothelial prostacyclin (PGI2), which is a key differentiator from other antiplatelet agents like aspirin . This compound has been studied extensively for its potential to reduce cardiovascular events in patients with diabetes and peripheral arterial disease (PAD), as well as its effects on microalbuminuria in diabetic patients .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound, its chemical name, N,N'-bis(3-Picolyl)-4-Methoxy-Isophtalamide, suggests a complex synthetic route involving the coupling of picolyl and methoxy-isophthalamide moieties. The synthesis would likely involve multiple steps, including the formation of amide bonds and the introduction of methoxy groups .

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of picolyl groups and a methoxy-isophthalamide core. This structure is responsible for its ability to inhibit both the thromboxane A2 synthase enzyme and the thromboxane A2 receptor, which are critical in the regulation of platelet aggregation and vascular tone .

Chemical Reactions Analysis

This compound has been shown to inhibit the aggregation of human platelets induced by various agonists, including arachidonic acid and collagen, by suppressing thromboxane A2 synthesis and antagonizing its receptor . It also enhances the formation of PGE2 and has a stimulatory effect on PGI2 synthesis at high concentrations . This compound's ability to competitively inhibit the binding of TxA2 to its platelet receptor has been confirmed through radioligand assay methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it is sufficiently bioavailable to exert its action on platelets and vascular cells. This compound's inhibition of smooth muscle cell migration and proliferation indicates that it may have additional roles in the prevention of atherogenesis beyond its antiplatelet effects .

Clinical Relevance

This compound has been shown to reduce 2-year mortality in diabetic patients with PAD when compared to aspirin, suggesting a significant clinical benefit in this population . In the ADEP study, this compound demonstrated a relative risk reduction in cardiovascular events in patients with diabetes and PAD, although the results were not statistically significant in the overall population . Additionally, this compound has been observed to decrease microalbuminuria in normotensive type 2 diabetic patients, which is a marker of macro- and microangiopathy . These findings underscore the potential of this compound as a therapeutic agent in the management of cardiovascular complications associated with diabetes and PAD .

Scientific Research Applications

Dual Thromboxane Synthase Inhibitor/Thromboxane A2 Receptor Antagonist

Picotamide is characterized as a dual thromboxane synthase inhibitor and thromboxane A2 receptor antagonist. It demonstrates significant platelet inhibitory effects both in vitro and ex vivo, making it a potentially valuable agent in antithrombotic therapy (Gresele et al., 1989).

Migraine Aura Prevention

A pilot study evaluated this compound for the prophylactic treatment of migraine aura, showing significant reductions in migraine aura frequency, duration, and symptomatology, suggesting its effectiveness in this area (Allais et al., 2004).

Inhibition of Smooth Muscle Cell Migration and Proliferation

This compound has been found to inhibit smooth muscle cell migration and proliferation in a concentration-dependent manner. This effect is particularly relevant in the context of atherogenesis (Ratti et al., 1998).

Cardiovascular Event Reduction in Diabetic Patients

Research indicates that this compound may reduce vascular events in diabetic patients with peripheral obstructive arterial disease, suggesting a role in managing cardiovascular complications in this demographic (Milani et al., 2003).

Inhibition of Smooth Muscle Contractions

This compound has been observed to inhibit a wide range of agonist-induced smooth muscle contractions in porcine renal interlobar and coronary arteries, indicating its potential utility in the cardiovascular system and kidney (Li et al., 2021).

Reduction of Cardiovascular Events and Microalbuminuria

In clinical trials, this compound has shown promise in reducing overall mortality in diabetic patients with peripheral artery disease and in promoting the reduction of microalbuminuria and the inhibition of carotid plaques' growth (Celestini & Violi, 2007).

Competitive Inhibition of Platelet Thromboxane A2 Receptor Binding

This compound has been demonstrated to competitively inhibit platelet aggregation by interfering with the thromboxane A2 platelet receptor, adding another dimension to its antiplatelet aggregation mechanism (Modesti et al., 1989).

Persisting TxA2 Receptor Antagonism

This compound's antagonistic effect on TxA2 receptors is not only effective but persists even after the drug has been washed out, suggesting a strong and lasting effect in inhibiting platelet aggregation and serotonin release (Pulcinelli et al., 1997).

Antivasoconstrictor and Antiaggregatory Activities

This compound exhibits antivasoconstrictor and antiaggregatory effects unrelated to TxA2 antagonism, which may contribute to its anti-thrombotic and anti-ischemic effects in vivo (Vezza et al., 1997).

Physical Characterization

Studies on the physical characterization of this compound monohydrate and anhydrous this compound contribute to understanding its stability and solubility, relevant for its pharmacological application (Bettinetti et al., 1999).

Long-Term Treatment Efficacy

This compound's long-term use in normotensive type 2 diabetic patients has shown to decrease microalbuminuria, highlighting its potential in managing macro- and microvascular complications in diabetic patients (Giustina et al., 1998).

Mechanism of Action

Target of Action

Picotamide primarily targets thromboxane A2 (TXA2) synthase and the thromboxane receptor (TP) . Thromboxane A2 synthase is an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . The thromboxane receptor is a protein that mediates cellular responses to thromboxane A2 .

Mode of Action

This compound works by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 . Additionally, it acts as an antagonist to the thromboxane receptor, modifying cellular responses to the activation of this receptor . This dual action results in a decrease in platelet aggregation and vasoconstriction .

Biochemical Pathways

The inhibition of thromboxane A2 synthase by this compound reduces the synthesis of thromboxane A2, a key player in the pathogenesis of atherosclerosis and thrombosis . By blocking the thromboxane receptor, this compound further disrupts the thromboxane A2 pathway, leading to a decrease in platelet aggregation and vasoconstriction .

Pharmacokinetics

The drug’s effectiveness in inhibiting platelet aggregation and vasoconstriction suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in platelet aggregation and vasoconstriction, which reduces the risk of thrombus formation . This makes this compound effective in the treatment of conditions such as myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis .

Future Directions

Picotamide has been investigated in two large clinical trials in patients suffering from cardiovascular events . The data suggest that this compound may represent an interesting drug to be further investigated in future trials in the atherothrombotic setting .

Biochemical Analysis

properties

IUPAC Name

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCWBXGRWWINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186498
Record name 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32828-81-2
Record name Picotamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32828-81-2
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Record name Picotamide [INN:BAN]
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Record name Picotamide
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URL https://www.drugbank.ca/drugs/DB13327
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Record name picotamide
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Record name 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide
Source European Chemicals Agency (ECHA)
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Record name PICOTAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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